molecular formula C12H11NO2 B2995904 2-Amino-4-phenoxyphenol CAS No. 1607-51-8

2-Amino-4-phenoxyphenol

Cat. No. B2995904
CAS RN: 1607-51-8
M. Wt: 201.225
InChI Key: WQYFAQXHLFJZIK-UHFFFAOYSA-N
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Description

2-Amino-4-phenoxyphenol is a chemical compound with the CAS Number: 1607-51-8 . It has a molecular weight of 201.22 and its IUPAC name is 2-amino-4-phenoxyphenol .


Molecular Structure Analysis

The InChI code for 2-Amino-4-phenoxyphenol is 1S/C12H11NO2/c13-11-8-10 (6-7-12 (11)14)15-9-4-2-1-3-5-9/h1-8,14H,13H2 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Amino-4-phenoxyphenol is a powder that is stored at room temperature . It has a melting point of 107-108 degrees Celsius .

Scientific Research Applications

Biocatalysis

2-Amino-4-phenoxyphenol: can be produced using enzymes from bacteria such as Pseudomonas pseudoalcaligenes JS45, which suggests its use in biocatalysis for the production of substituted o-aminophenols, useful as intermediates in various syntheses .

Synthesis of Aryloxy Phenols

A synthesis method for producing aryloxy phenols like 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol has been developed, which involves the displacement of halogenated benzene with resorcinol. This method could potentially be applied to synthesize derivatives of 2-Amino-4-phenoxyphenol .

Multicomponent Reactions (MCRs)

2-Amino-4-phenoxyphenol: could be used in MCRs for the synthesis of bioactive compounds. For example, a library of 2-amino-4H-benzopyran derivatives has been reported via condensation of aromatic aldehyde, malononitrile, and dimedone catalyzed by amine-functionalized silica magnetic nanoparticles .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and proteins within the cell .

Mode of Action

It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding and aromatic stacking . These interactions can lead to changes in the conformation and function of the target molecules, potentially altering cellular processes .

Biochemical Pathways

Phenolic compounds are known to be involved in various biochemical pathways, including those related to the synthesis of hydroxybenzoic acids, hydroxycinnamic acids, coumarins, phenylethanoids, flavonoids, and others .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have shown cytotoxicity against breast cancer cell lines . This suggests that 2-Amino-4-phenoxyphenol may also have potential anticancer properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-phenoxyphenol. For instance, the temperature of the environment can affect the rate of reaction and the stability of the compound . Additionally, the presence of other molecules in the environment can influence the compound’s reactivity and its interactions with its targets .

properties

IUPAC Name

2-amino-4-phenoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h1-8,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYFAQXHLFJZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-phenoxyphenol

Synthesis routes and methods

Procedure details

10% Palladium on carbon, 50% water wet (1.43 g, 1.34 mmol) and 2-nitro-4-phenoxyphenol (3.10 g, 13.4 mmol) were combined under nitrogen and 30 mL MeOH was added. The mixture was exposed to H2 from a balloon and was stirred rapidly overnight. In the morning the reaction was flushed with nitrogen and filtered and concentrated in vacuo to give 2-amino-4-phenoxyphenol as a light brown solid. MS (ESI) m/z: Calculated: 201.1; Observed: 202.1 (M++1).
Name
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

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